N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide features a unique hybrid structure combining a 2,3-dihydro-1,4-benzodioxin moiety, a quinoline core substituted with morpholine, and an acetamide linker. The benzodioxin group contributes to aromatic stacking interactions, while the morpholinyl-quinoline system may enhance solubility and binding affinity in biological targets. Such structural attributes are frequently exploited in medicinal chemistry for kinase inhibition or receptor modulation, though specific applications for this compound remain to be elucidated .
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c27-22(24-17-5-6-18-20(14-17)30-13-12-29-18)15-31-19-3-1-2-16-4-7-21(25-23(16)19)26-8-10-28-11-9-26/h1-7,14H,8-13,15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJRKBGAIGQWTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC5=C(C=C4)OCCO5)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide typically involves multiple steps
Activité Biologique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on various research studies.
Synthesis
The synthesis of this compound typically involves the reaction between 2,3-dihydrobenzo[1,4]dioxin and morpholine-substituted quinoline derivatives. The process often employs various reagents and solvents under controlled conditions to yield the desired product with high purity.
Enzyme Inhibition
Research has shown that compounds related to N-(2,3-dihydro-1,4-benzodioxin) exhibit notable enzyme inhibitory activities. For instance, studies have demonstrated that derivatives of benzodioxane can inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are crucial for managing conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
| Compound | Target Enzyme | Inhibition (%) |
|---|---|---|
| Compound A | α-glucosidase | 75 |
| Compound B | Acetylcholinesterase | 68 |
Antifungal Activity
In addition to enzyme inhibition, certain derivatives have shown promising antifungal properties. For example, compounds derived from quinoline structures demonstrated effective inhibition against various fungal strains. The biological evaluation indicated that some compounds achieved inhibition rates exceeding 80% against Sclerotinia sclerotiorum, outperforming standard antifungal agents .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Interaction : The compound likely binds to active sites of target enzymes, altering their conformation and inhibiting their activity.
- Fungal Cell Disruption : Its structural components may interfere with fungal cell wall synthesis or function, leading to increased permeability and cell death.
Case Studies
Several case studies highlight the efficacy of related compounds in clinical settings:
- Case Study 1 : A study involving diabetic patients showed that a derivative with similar structural features improved glycemic control by inhibiting α-glucosidase activity. Patients exhibited reduced postprandial glucose levels after treatment.
- Case Study 2 : In a clinical trial focused on neurodegenerative diseases, a compound structurally related to N-(2,3-dihydro-1,4-benzodioxin) demonstrated cognitive improvements in patients with mild cognitive impairment.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide exhibit significant anticancer properties. For instance, derivatives of benzodioxin have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. These compounds can target specific pathways involved in cancer progression, making them valuable candidates for drug development aimed at treating various malignancies .
Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Similar structures have shown efficacy against a range of bacterial and fungal strains, indicating that this compound could be explored for developing new antibiotics or antifungal agents. The morpholine moiety is particularly noted for enhancing the bioactivity of such compounds .
Pharmacology
Neurological Applications : The morpholine and quinoline groups suggest that this compound may interact with neurological pathways. Preliminary studies on related compounds indicate potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems or providing neuroprotective effects .
Anti-inflammatory Effects : Compounds containing benzodioxin structures have been associated with anti-inflammatory properties. This suggests that this compound could be explored for therapeutic applications in conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .
Material Science
Polymer Chemistry : The unique structure of this compound may lend itself to applications in polymer chemistry. Its ability to form stable bonds can be utilized in creating novel polymeric materials with specific mechanical and thermal properties. These materials could find use in coatings, adhesives, and composites .
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of benzodioxin derivatives that showed promising results against breast cancer cell lines. The mechanism involved the inhibition of specific kinases associated with cell proliferation .
- Neuroprotective Research : Another study focused on the neuroprotective effects of morpholine-containing compounds demonstrated their ability to reduce oxidative stress in neuronal cells. This suggests a pathway for developing treatments for neurodegenerative disorders .
- Material Development : Research conducted on polymer composites incorporating benzodioxin derivatives revealed improved thermal stability and mechanical strength compared to traditional materials, indicating a promising avenue for future material innovations .
Comparaison Avec Des Composés Similaires
Quinoline-Containing Acetamides
Compounds sharing the N-(quinolin-yl)acetamide scaffold but differing in substituents include:
- (E)-2-(1-(4-fluorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (pKa: 5.503)
- (E)-2-(1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (pKa: 5.928)
- (E)-2-(1-(4-ethoxybenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (pKa: 5.171)
Key Differences :
- The indolinone substituents (fluoro, nitro, ethoxy) modulate electronic properties and pKa, influencing solubility and target engagement.
Table 1: Physicochemical Properties of Quinoline-Based Acetamides
| Compound | pKa | Key Substituents |
|---|---|---|
| Target Compound | N/A | Benzodioxin, morpholinyl-quinoline |
| (E)-2-(1-(4-fluorobenzyl)-...acetamide | 5.503 | 4-Fluoro-benzyl |
| (E)-2-(1-(4-nitrobenzyl)-...acetamide | 5.928 | 4-Nitro-benzyl |
| (E)-2-(1-(4-ethoxybenzyl)-...acetamide | 5.171 | 4-Ethoxy-benzyl |
Morpholine and Morpholinone Derivatives
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide ():
- Features a 2-oxomorpholinone ring instead of morpholine.
- Synthesized via acetylation (58% yield) and purified by silica chromatography.
- 1H NMR (CDCl3): δ 7.69 (br s, NH), 1.21 (d, J = 7.0 Hz, isopropyl).
Comparison :
- The target compound’s morpholine ring is non-oxidized, likely improving conformational flexibility compared to the rigid morpholinone.
- Synthetic routes differ: the target may require coupling of pre-functionalized quinoline and benzodioxin intermediates .
Heterocyclic Acetamides with Diverse Cores
- N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)-2-((9-(2,2-dicyanovinyl)-...acetamide (DCVJ-Halo) (): Fluorogenic probe with dicyanovinyl group; synthesized in 73% yield via malononitrile coupling.
- 3-(5-{[(1R,2S)-2-[(2,2-difluoropropanoyl)amino]-1-(benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide (): Patent compound with benzodioxin and indazole; targets inflammatory pathways.
Key Differences :
- The target compound lacks fluorogenic or indazole motifs, suggesting divergent applications (e.g., non-fluorescent therapeutics).
- Benzodioxin-containing analogs (e.g., ) highlight the scaffold’s versatility in drug design .
Acetamides with Phenoxy and Halogen Substituents
- 2-(4-bromo-5-formyl-2-methoxyphenoxy)-N-[2-(3-chlorophenyl)ethyl]acetamide (): Bromo and chloro substituents enhance electrophilicity; methoxy group aids solubility.
Comparison :
- The target compound’s quinolin-8-yloxy group may offer stronger π-π stacking than simple phenoxy systems.
Q & A
Q. Q1. What are the typical synthetic routes for this compound, and what challenges arise in its multi-step synthesis?
The compound is synthesized via multi-step reactions involving sequential functionalization of the quinoline and benzodioxin moieties. Key steps include:
- Quinoline core formation : Cyclocondensation of substituted anilines with carbonyl derivatives under acidic conditions .
- Morpholine substitution : Nucleophilic substitution at the quinoline C2-position using morpholine, often requiring catalytic bases like NaH or K₂CO₃ .
- Acetamide coupling : Reaction of the intermediate carboxylic acid with 2,3-dihydro-1,4-benzodioxin-6-amine via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Challenges : Low yields in morpholine substitution due to steric hindrance, and purification difficulties from byproducts (e.g., unreacted amines). Column chromatography with gradients of MeOH/CH₂Cl₂ is critical for isolating the final product .
Q. Q2. How is structural confirmation performed for this compound?
Structural validation relies on:
- NMR spectroscopy :
- Mass spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., m/z 489.5 for C₂₇H₂₈N₃O₅⁺) and fragmentation patterns .
- IR spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-O-C (1200–1250 cm⁻¹) .
Advanced Research Questions
Q. Q3. How do substituents (e.g., morpholine, benzodioxin) influence its biological activity?
- Morpholine : Enhances solubility and modulates interactions with polar residues in enzyme active sites (e.g., kinases). The morpholine oxygen participates in hydrogen bonding with Asp/Glu residues .
- Benzodioxin : The fused dioxane ring improves metabolic stability by resisting oxidative degradation. Substitutions at C6 (e.g., chloro, methyl) alter lipophilicity, impacting membrane permeability .
Data Example : Fluorination of the benzodioxin phenyl group (as in analogs) increases logP by 0.5–1.0 units, correlating with enhanced cellular uptake in cancer cell lines .
Q. Q4. What methodologies resolve contradictions in reported bioactivity data across structural analogs?
Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) are addressed via:
- Dose-response profiling : Testing analogs under standardized assays (e.g., ATP concentration in kinase assays) .
- Structural dynamics : Molecular docking simulations reveal that minor conformational changes in the quinoline ring (e.g., rotation angle) alter binding affinity by 2–3 kcal/mol .
- Metabolic stability assays : LC-MS/MS analysis of microsomal stability identifies rapid degradation of certain analogs, explaining reduced in vivo efficacy despite high in vitro activity .
Q. Q5. What strategies optimize reaction conditions for morpholine substitution?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity of morpholine.
- Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates in biphasic systems .
- Temperature control : Reactions at 80–100°C reduce side products (e.g., N-oxide formation) .
Example : A 58% yield was achieved using TBAB in DMF at 90°C, compared to 32% yield without catalysis .
Q. Q6. How is computational modeling applied to predict target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses with kinases (e.g., PI3Kγ). The morpholine group shows strong affinity for the hinge region (binding energy: −9.2 kcal/mol) .
- QSAR models : Regression analysis of substituent electronic parameters (e.g., Hammett σ) correlates with IC₅₀ trends. Electron-withdrawing groups on benzodioxin improve activity by 20–40% .
- MD simulations : GROMACS simulations (100 ns) assess binding stability, revealing that the acetamide linker maintains hydrophobic contacts with Leu887 in EGFR .
Q. Q7. How are spectral data contradictions (e.g., NMR shifts) reconciled for analogs?
- Solvent effects : CDCl₃ vs. DMSO-d₆ causes upfield shifts of 0.1–0.3 ppm for aromatic protons .
- Dynamic effects : Rotameric equilibria in the acetamide linker split NH signals into broad singlets .
- Impurity analysis : HSQC and COSY spectra distinguish minor impurities (e.g., residual solvents) from true signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
